molecular formula C6H4BrNO2S B14375663 2-(2-Bromo-2-nitroethenyl)thiophene CAS No. 89881-37-8

2-(2-Bromo-2-nitroethenyl)thiophene

Cat. No.: B14375663
CAS No.: 89881-37-8
M. Wt: 234.07 g/mol
InChI Key: JYGXMCYINDKUJY-UHFFFAOYSA-N
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Description

2-(2-Bromo-2-nitroethenyl)thiophene (CAS 89881-37-8) is a specialized heterocyclic building block of significant interest in synthetic chemistry and antimicrobial research. This compound belongs to a class of chemicals known for their potent, broad-spectrum biocidal activity. Its molecular structure, which integrates a bromo-nitroethenyl functional group with an electron-rich thiophene system, makes it a valuable intermediate for developing new materials and bioactive molecules. The primary research application of this compound is in the development of industrial antimicrobials and preservatives. Patents demonstrate that structurally similar 2-(2-bromo-2-nitroethenyl) heterocycles are effective in inhibiting the growth of bacteria, fungi, and algae in various systems, including metalworking fluids, cooling water, and coating formulations . Researchers value this compound for probing structure-activity relationships in medicinal chemistry, as the thiophene ring is a privileged pharmacophore in drug discovery . Furthermore, as a functionalized thiophene, it serves as a key precursor in synthesizing complex organic materials. Thiophene-based oligomers and polymers are central to advanced technologies due to their outstanding electronic properties and superior processability, finding use in organic transistors, sensors, and solar cells . The compound's reactivity allows for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which are commonly employed to construct conjugated molecular architectures . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet and handle the compound with appropriate personal protective equipment.

Properties

CAS No.

89881-37-8

Molecular Formula

C6H4BrNO2S

Molecular Weight

234.07 g/mol

IUPAC Name

2-(2-bromo-2-nitroethenyl)thiophene

InChI

InChI=1S/C6H4BrNO2S/c7-6(8(9)10)4-5-2-1-3-11-5/h1-4H

InChI Key

JYGXMCYINDKUJY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=C([N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Ultrasound-Assisted Methodology

A patented method synthesizes 2-nitroethenyl thiophene via ultrasound irradiation (100W, 40kHz) using 2-thiophenecarboxaldehyde, nitromethane, and β-alanine dissolved in acetonitrile. Key parameters include:

  • Molar ratios : 2-thiophenecarboxaldehyde : nitromethane = 1 : 1.2
  • Catalyst : β-alanine (10 mol% relative to aldehyde)
  • Solvent : N,N-dimethylformamide (DMF) at 90°C for 1 hour
  • Yield : 94%

The mechanism involves β-alanine forming a Schiff base with the aldehyde, facilitating nucleophilic attack by nitromethane’s deprotonated form. Ultrasound enhances reaction efficiency through cavitation effects, reducing reaction time compared to conventional heating.

Bromination Strategies for Nitroethenyl Thiophene

Post-synthetic bromination of 2-nitroethenyl thiophene requires addressing the electron-withdrawing nitro group’s deactivating effects.

Electrophilic Bromination

Conditions :

  • Reagent : Bromine (Br₂) in CCl₄ at 0–5°C
  • Catalyst : FeBr₃ (10 mol%)
  • Reaction time : 6–8 hours

Mechanism :
The nitro group directs electrophilic attack to the β-position of the ethenyl group. However, competing dibromination and ring bromination necessitate careful stoichiometry control (Br₂ : substrate = 1 : 1).

Yield : 62–68% (isolated)

Radical Bromination

Conditions :

  • Reagent : N-bromosuccinimide (NBS, 1.1 equiv)
  • Initiator : Azobisisobutyronitrile (AIBN, 0.1 equiv)
  • Solvent : CCl₄ under reflux (80°C, 4 hours)

Mechanism :
Radical chain mechanism selectively brominates the α-position relative to the nitro group. The reaction proceeds via:

  • AIBN decomposition to generate ·C(CH₃)₂CN radicals
  • H-abstraction from the ethenyl’s α-C
  • Bromine transfer from NBS

Yield : 75–82%

One-Pot Tandem Henry-Bromination Reactions

Emerging methodologies combine nitroalkene formation and bromination in a single vessel:

Procedure :

  • Henry Reaction :
    • 2-Thiophenecarboxaldehyde (10 mmol)
    • Nitromethane (12 mmol)
    • MgAl-HT-RH catalyst (0.2g)
    • Microwave irradiation (300W, 45 minutes)
  • In Situ Bromination :
    • Add NBS (11 mmol) and AIBN (0.1g)
    • Reflux in CCl₄ (3 hours)

Advantages :

  • Eliminates intermediate isolation
  • Total yield: 70% (vs. 58% stepwise)

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Key Advantage
Ultrasound Henry 90°C, 1h, β-alanine 94 99.2 High yield, catalyst reuse
Microwave LDH 300W, 45min, MgAl-HT-RH 95.9 99.5 Rapid, high conversion
Electrophilic Br₂ FeBr₃, 0°C, 8h 68 97.8 Simple setup
Radical NBS AIBN, 80°C, 4h 82 98.5 Selective α-bromination
One-Pot Tandem Microwave + NBS 70 96.7 Process intensification

Catalytic and Solvent Effects

Catalyst Impact :

  • β-Alanine : Enables Schiff base formation, lowering activation energy
  • MgAl-HT-RH : Provides basic sites (0.85 mmol CO₂/g) for nitroaldol condensation
  • FeBr₃ : Facilitates Br⁺ generation but risks over-bromination

Solvent Optimization :

  • DMF : Optimal for Henry reaction (dielectric constant ε = 36.7)
  • CCl₄ : Preferred for bromination (non-polar, stabilizes Br· radicals)

Citations CN102702168A, 2012. MDPI Catalysts, 2018. J. Org. Chem., 2020, 85(12), 7892–7901. Tetrahedron Lett., 2019, 60(18), 1278–1282. ACS Sustain. Chem. Eng., 2021, 9(4), 1678–1686.

Chemical Reactions Analysis

2-(2-Bromo-2-nitroethenyl)thiophene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

  • Bromine or NBS for bromination.
  • Nitric acid and acetic acid for nitration.
  • Hydrogen gas and catalysts for reduction.
  • Hydrogen peroxide for oxidation.

Major products formed from these reactions include substituted thiophenes, amino-thiophenes, and oxidized thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-2-nitroethenyl)thiophene and its derivatives involves interactions with various molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiophene ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications between 2-(2-bromo-2-nitroethenyl)thiophene and related thiophene derivatives:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Applications/Properties References
2-(2-Bromo-2-nitroethenyl)thiophene Bromo-nitroethenyl at C2 C₆H₄BrNO₂S 234.07 Cross-coupling reactions, synthetic intermediate
2-Bromo-5-ethynylthiophene Bromo at C2, ethynyl at C5 C₆H₃BrS 187.05 Click chemistry, organic electronics
2-(4-Fluorophenyl)thiophene Fluorophenyl at C2 C₁₀H₇FS 180.22 Pharmaceutical building block, agrochemicals
2-Bromo-3-dodecylthiophene Bromo at C2, dodecyl at C3 C₁₆H₂₇BrS 331.33 Material science (solubility modulation)
2-(Phenylthio)thiophene Phenylthio (-SPh) at C2 C₁₀H₈S₂ 200.30 Organic semiconductors, photovoltaic devices

Q & A

Q. What are the established synthetic routes for 2-(2-Bromo-2-nitroethenyl)thiophene, and how can reaction conditions be optimized to minimize by-products?

Methodological Answer: Synthesis typically involves sequential halogenation and nitration of thiophene derivatives. For example:

  • Bromination : Use bromine in diethyl ether with hydrobromic acid (48%) at controlled temperatures (-25°C to +10°C) to achieve regioselective bromination at the 2-position of thiophene .
  • Nitration : Employ concentrated nitric acid in acetic anhydride and glacial acetic acid to introduce the nitro group. Temperature control is critical to avoid over-nitration or decomposition .
  • Corey-Fuchs Reaction : For dibromo derivatives, thiophene-2-carbaldehyde can be converted to 2-(2,2-dibromoethenyl)thiophene, which may serve as a precursor for further functionalization .
    Optimization : Use low temperatures (-25°C) and stoichiometric control to suppress di- or tri-substitution. Monitor intermediates via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing 2-(2-Bromo-2-nitroethenyl)thiophene, and what key data should be reported?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify proton environments near the bromo and nitro groups. Deshielding effects from electron-withdrawing substituents (e.g., δ 7.2–8.0 ppm for thiophene protons adjacent to Br/NO₂) .
    • ¹³C NMR : Confirm sp² carbons (C-Br: ~110–120 ppm; C-NO₂: ~140–150 ppm) .
  • IR Spectroscopy : Detect nitro group stretching vibrations (~1520 cm⁻¹ for asymmetric NO₂; ~1350 cm⁻¹ for symmetric NO₂) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular weight and isotopic patterns (e.g., Br’s 1:1 isotopic split) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of 2-(2-Bromo-2-nitroethenyl)thiophene for materials science applications?

Methodological Answer:

  • Computational Setup : Perform geometry optimization and frontier orbital analysis (HOMO-LUMO) at the B3LYP/6-311G(d,p) level to assess charge transfer capabilities .
  • Key Findings :
    • Narrow HOMO-LUMO gaps (<3 eV) suggest high reactivity and suitability for organic electronics (e.g., dye-sensitized solar cells, DSSCs) .
    • Electron-withdrawing effects of Br and NO₂ lower LUMO energy, enhancing electron-accepting properties .
  • Global Reactivity Descriptors : Calculate electrophilicity index (ω) and chemical potential (μ) to predict sites for nucleophilic/electrophilic attacks .

Q. What mechanistic insights explain the stability and decomposition pathways of 2-(2-Bromo-2-nitroethenyl)thiophene under varying conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Nitro groups may decompose exothermically above 150°C, releasing NOₓ gases .
  • Photodegradation : Expose to UV-Vis light and monitor via HPLC-MS. Bromine radicals (Br•) and nitroso intermediates are common degradation products .
  • Kinetic Studies : Use Arrhenius plots to determine activation energies (Eₐ) for decomposition in solvents (e.g., DMSO, THF) .

Q. How does the steric and electronic interplay between bromo and nitro substituents influence cross-coupling reactivity in Pd-catalyzed reactions?

Methodological Answer:

  • Substrate Design : The bromo group acts as a leaving site for Suzuki-Miyaura couplings, while the nitro group stabilizes transition states via resonance .
  • Catalytic System : Use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O (3:1) at 80°C. Monitor regioselectivity—steric hindrance from NO₂ may favor coupling at the 5-position of thiophene .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in NO₂) and DFT calculations to map electron density changes during oxidative addition .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar thiophene derivatives?

Methodological Answer:

  • Comparative Analysis : Overlay ¹H NMR spectra of analogs (e.g., 2-(2-nitrovinyl)thiophene) to identify shifts caused by bromine’s inductive effects .
  • X-ray Crystallography : Resolve ambiguities in substitution patterns. For example, C-Br bond lengths (~1.89 Å) and C=C double bonds (~1.33 Å) confirm conjugation .
  • Dynamic NMR : Detect rotational barriers in nitro groups (ΔG‡ ~12–15 kcal/mol) to explain splitting in spectra .

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